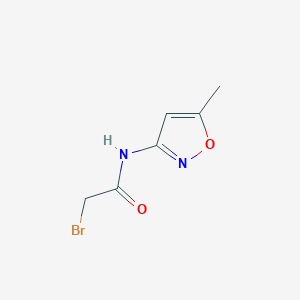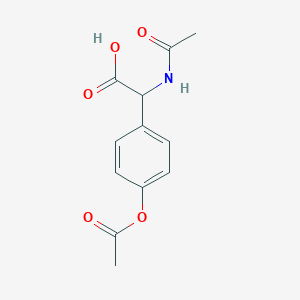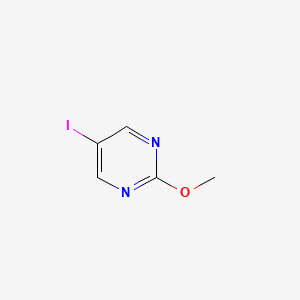![molecular formula C8H18N2O B1277604 [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol CAS No. 878684-92-5](/img/structure/B1277604.png)
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is an amino alcohol formed by the reduction of the amino acid proline . The compound is also known as prolinol .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the nitrogen atom and a hydroxyl group attached to the methylene carbon .Aplicaciones Científicas De Investigación
Organic Synthesis
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol: is a valuable intermediate in organic synthesis. It is used to synthesize complex molecules due to its reactive amine group, which can undergo various chemical reactions. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to produce 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene , a compound that could have potential applications in creating new materials or pharmaceuticals .
Pharmaceuticals
In the pharmaceutical industry, this compound’s pyrrolidine ring makes it a versatile scaffold for drug development. The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . This compound could be used to develop new medications with improved efficacy and safety profiles.
Agrochemicals
The aminopropyl group of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can be utilized to create agrochemicals. Its structure allows for the synthesis of novel pesticides or herbicides, potentially leading to more effective and environmentally friendly agricultural practices .
Dyestuff Industry
This compound can serve as an intermediate in the production of dyes. Its chemical structure allows it to bind to various substrates, which can be useful in developing new colors and patterns for textiles and other materials .
Stereochemistry Research
The stereogenicity of the pyrrolidine ring in [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol provides an excellent opportunity for stereochemistry research. Different stereoisomers can be synthesized and studied for their biological activity, which is crucial for understanding the binding mode of drug candidates to enantioselective proteins .
ADME/Tox Studies
The introduction of the pyrrolidine ring into new compounds can significantly affect their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Researchers can use this compound to modify physicochemical parameters and optimize drug candidates for better ADME/Tox results .
Enantioselective Synthesis
The compound’s ability to form different stereoisomers makes it a valuable agent in enantioselective synthesis. This is particularly important in the pharmaceutical industry, where the spatial orientation of a drug’s components can dramatically influence its therapeutic effects .
Material Science
Finally, the reactivity of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can be harnessed in material science to create new polymers or coatings with unique properties. Its potential to react with various chemical partners can lead to the development of innovative materials with specific characteristics .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles of drug candidates . The spatial orientation of substituents can lead to a different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is soluble in water and chloroform , which could potentially influence its action and stability. It is also noted to be air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Propiedades
IUPAC Name |
[1-(3-aminopropyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYZXCBFQTPCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424601 |
Source


|
| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol | |
CAS RN |
878684-92-5 |
Source


|
| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

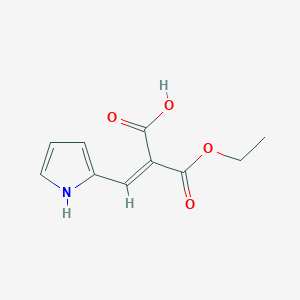

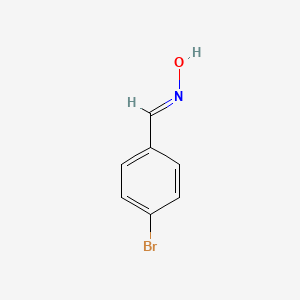
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)
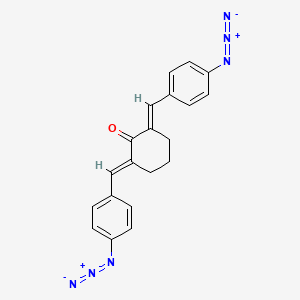
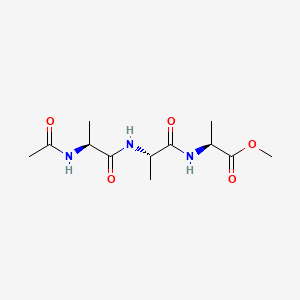
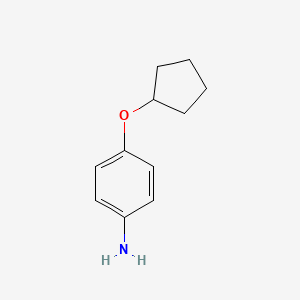
![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
